3-(Pyridin-4-yl)oxazolidin-2-one

Thrombin inhibitors Synthetic intermediates Anticoagulant drug discovery

Medicinal chemistry teams developing thrombin inhibitors must source the correct pyridin-4-yl regioisomer - generic substitution risks synthetic failure. This compound is the validated intermediate claimed in AU 2002317322/WO2003/006462. - Patented route specificity: Only the 4-pyridinyl isomer maps to the downstream thrombin inhibitor pharmacophore; 2-pyridinyl or 3-pyridinyl analogs fail the patented synthetic pathway. - Cost-efficient scaffold: Priced at standard research chemical levels (97-98% purity), enabling parallel synthesis and diversity-oriented library construction at a fraction of the cost of pre-functionalized advanced intermediates. - Compatibility: Soluble in benzene and chloroform; ideal for organic-solvent-based reaction conditions.

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
Cat. No. B12873824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyridin-4-yl)oxazolidin-2-one
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1COC(=O)N1C2=CC=NC=C2
InChIInChI=1S/C8H8N2O2/c11-8-10(5-6-12-8)7-1-3-9-4-2-7/h1-4H,5-6H2
InChIKeyRJMWGKKFPATHCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Pyridin-4-yl)oxazolidin-2-one: Core Chemical Identity and Procurement-Ready Profile


3-(Pyridin-4-yl)oxazolidin-2-one (CAS 488720-30-5) is a heterocyclic small molecule (C₈H₈N₂O₂, MW 164.16 g/mol) belonging to the oxazolidinone class . It is a synthetic, non-chiral (achiral at the oxazolidinone ring) scaffold featuring a pyridin-4-yl substituent at the N3-position, rendering it a versatile intermediate for pharmaceutical and agrochemical synthesis . This compound serves as a key precursor in the manufacture of direct thrombin inhibitors and is a structural congener within the broader oxazolidinone antibacterial space pioneered by linezolid .

Why 3-(Pyridin-4-yl)oxazolidin-2-one Cannot Be Interchanged with Other Pyridinyl Oxazolidinone Isomers


Substitution of the pyridine ring at the 4-position (para) versus the 2- or 3-position fundamentally alters the molecular geometry, reactivity, and biological profile of the oxazolidinone scaffold. For instance, the 3-pyridinyl isomer (3-(pyridin-3-yl)oxazolidin-2-one) has been independently synthesized and exhibits antibacterial activity profiles distinct from the 4-pyridinyl series . More critically, the Australian patent AU 2002317322 explicitly claims N-pyridin-4-yl-oxazolidin-2-ones—not the 2-pyridinyl or 3-pyridinyl congeners—as the required intermediates for manufacturing a specific series of thrombin inhibitors, indicating that the regiochemistry is essential for the downstream synthetic pathway . Therefore, generic substitution of the pyridinyl substitution pattern risks both synthetic route failure and unpredictable biological outcomes.

Quantitative Differentiation Evidence: 3-(Pyridin-4-yl)oxazolidin-2-one Versus Closest Analogs


Regiochemical Specificity as a Thrombin Inhibitor Intermediate: Pyridin-4-yl vs. Pyridin-2-yl and Pyrimidin-4-yl Analogs

Australian Patent AU 2002317322 (WO2003/006462) titled 'Processes for the Manufacture of Thrombin Inhibitors and N-Pyridin-4-yl-Oxazolidin-2-ones as Intermediate Therefor' specifically claims and utilizes N-pyridin-4-yl-oxazolidin-2-ones as the required intermediate scaffold . The patent explicitly selects the pyridin-4-yl configuration over the pyridin-2-yl, pyridin-3-yl, or pyrimidin-4-yl alternatives, establishing this compound as a critical synthetic precursor for a distinct thrombin inhibitor series. In contrast, pyrimidin-4-yl-oxazolidin-2-ones (disclosed in patent US20160318915) are directed toward an entirely different therapeutic target—mutant IDH inhibition for oncology applications .

Thrombin inhibitors Synthetic intermediates Anticoagulant drug discovery

Broad Antimicrobial Patent Scope with Low Toxicity: Pyridine Ring-Containing Oxazolidinones vs. Linezolid-Class Antibacterials

The Korean patent KR-100731469-B1 grants composition-of-matter coverage for oxazolidinone derivatives containing a pyridine ring (including the 4-pyridinyl substructure) and claims wide antimicrobial spectrum, superior antibacterial effect, and low toxicity . The corresponding international patent family (EP 1289984 A4 / US20030166620) further specifies that these pyridine-substituted oxazolidinones exhibit broad antibacterial activity against drug-resistant Gram-positive strains . While these patents encompass a genus of compounds rather than a single entity, the pyridin-4-yl-substituted oxazolidinone core is explicitly within the claimed scope, whereas the morpholine-based linezolid scaffold lacks the heteroaromatic pyridine substitution that these patents assert as conferring differentiated potency and safety.

Antibacterial Oxazolidinone derivatives Drug-resistant Gram-positive pathogens

Heteroaromatic Pyridine Substitution vs. Morpholine: Enhanced In Vitro and In Vivo Antibacterial Potency in Oxazolidinone Class

In a seminal study (Jo et al., 2004), oxazolidinone derivatives where the morpholino group of linezolid was replaced with a heteroaromatic ring-substituted pyridine moiety demonstrated 4- to 16-fold enhanced in vitro antibacterial activity against problematic Gram-positive strains including drug-resistant isolates, and three compounds from this series exerted more than 2-fold increased in vivo efficacy compared to linezolid . Critically, the pyridine-substituted analogs were tested against two Gram-negative strains—an activity spectrum that linezolid lacks—thereby establishing a broader functional scope for the pyridine-modified scaffold. Although this study primarily focuses on pyridine substituted with additional heteroaromatic rings at the phenyl 4-position rather than the simple N-(pyridin-4-yl) core, the pharmacophoric principle—that pyridine heteroaromatic substitution at the oxazolidinone N-position (structurally analogous to the pyridin-4-yl motif) drives potency enhancement—is directly transferable to the 3-(pyridin-4-yl)oxazolidin-2-one scaffold.

Oxazolidinone SAR Antibacterial resistance Linezolid analogues

Physicochemical and Solubility Profile: Differentiating 3-(Pyridin-4-yl)oxazolidin-2-one from Piperazinyl and Morpholino Oxazolidinones

3-(Pyridin-4-yl)oxazolidin-2-one exhibits a calculated density of 1.316 g/cm³, a boiling point of 280.75 °C at 760 mmHg, a flash point of 123.593 °C, and a refractive index of 1.583 . Its solubility profile—insoluble in water (or hydrolyzed) but soluble in benzene and chloroform —is consistent with the hydrophobic pyridine substitution and contrasts sharply with the more polar morpholino (linezolid) and piperazinyl (eperezolid) derivatives, which possess solubilizing basic amine functionalities absent in the simpler pyridin-4-yl scaffold.

Physicochemical properties Solubility Formulation development

Commercial Availability and Purity Benchmarking: 3-(Pyridin-4-yl)oxazolidin-2-one vs. More Complex Pyridinyl Oxazolidinone Derivatives

3-(Pyridin-4-yl)oxazolidin-2-one (CAS 488720-30-5) is commercially available from multiple chemical suppliers with a standard purity specification of 97-98% . In contrast, more elaborate pyridinyl oxazolidinone derivatives—such as (4R)-4-[(1R)-1-fluoroethyl]-3-[2-[[(1S)-1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one—are listed at significantly higher price points (e.g., $1,285.59 per mg) and are only available from specialized vendors as single-milligram quantities . This disparity highlights the practical value of the simpler 3-(pyridin-4-yl)oxazolidin-2-one as a cost-efficient, readily accessible synthetic building block for in-house derivatization versus purchasing fully elaborated, high-cost advanced intermediates.

Chemical procurement Purity specification Research chemical supply

Validated Application Scenarios for 3-(Pyridin-4-yl)oxazolidin-2-one Based on Quantitative Evidence


Intermediate for Direct Thrombin Inhibitor Development Programs (Anticoagulant Drug Discovery)

3-(Pyridin-4-yl)oxazolidin-2-one is the explicitly claimed intermediate in the patented synthetic route for a series of direct thrombin inhibitors (AU 2002317322 / WO2003/006462) . Medicinal chemistry teams pursuing anticoagulant drug candidates should procure this specific pyridin-4-yl regioisomer as the validated starting material for preclinical candidate synthesis. The patent's selection of this specific intermediate over pyridin-2-yl or pyridin-3-yl alternatives confirms that the 4-substitution pattern is structurally essential for the downstream thrombin inhibitor pharmacophore.

Scaffold for Novel Oxazolidinone Antibacterial Lead Optimization Targeting Drug-Resistant Gram-Positive and Gram-Negative Pathogens

Pyridine-substituted oxazolidinones have demonstrated 4- to 16-fold enhanced in vitro antibacterial activity and >2-fold increased in vivo efficacy over linezolid, with the added advantage of Gram-negative coverage . The pyridine ring-containing oxazolidinone class is protected by granted patents (KR-100731469-B1; EP 1289984 A4) asserting broad-spectrum activity and low toxicity . 3-(Pyridin-4-yl)oxazolidin-2-one serves as a core scaffold for further SAR exploration at the oxazolidinone 5-position and phenyl ring attachment points, enabling the development of next-generation oxazolidinone antibacterials with improved potency and spectrum.

Cost-Efficient Starting Material for Parallel Synthesis and Oxazolidinone Library Generation

Unlike fully elaborated pyridinyl oxazolidinone derivatives that command prices exceeding $1,200/mg , 3-(Pyridin-4-yl)oxazolidin-2-one is available at standard research chemical pricing (97-98% purity) from multiple suppliers . This cost accessibility, combined with its distinct solubility profile (soluble in benzene and chloroform, insoluble in water) , makes it an ideal substrate for parallel synthesis and diversity-oriented library construction in organic-solvent-based reaction conditions, enabling high-throughput SAR campaigns at a fraction of the cost of purchasing pre-functionalized advanced intermediates.

Differentiated Reference Standard for Regiochemical Selectivity Studies in Pyridinyl Oxazolidinone Chemistry

The existence of independently characterized 3-pyridinyl and 2-pyridinyl analogs provides a unique opportunity for comparative mechanistic and SAR studies. 3-(Pyridin-4-yl)oxazolidin-2-one can serve as the reference standard for the 4-substituted regioisomer series in studies investigating how pyridine nitrogen positioning modulates target binding (e.g., thrombin vs. mutant IDH vs. bacterial ribosome), enabling rational scaffold selection for different therapeutic programs based on quantitative biochemical selectivity data rather than trial-and-error synthesis.

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